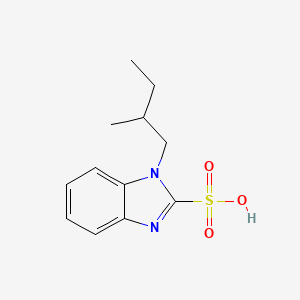

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

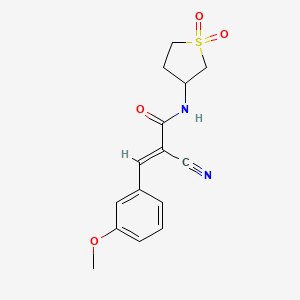

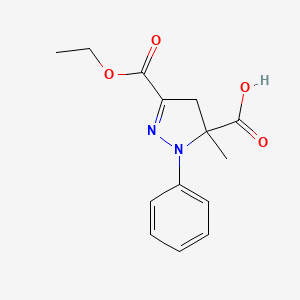

The compound N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic molecule that appears to be related to quinoline derivatives. These derivatives are known for their diverse pharmacological activities, which often make them the subject of medicinal chemistry research. The structure of the compound suggests that it may have interesting interactions with biological systems, possibly through intercalation with DNA or inhibition of specific enzymes.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents has been achieved using diazonium salts prepared from aminoazonafides as key intermediates . Similarly, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate has been carried out starting with thioacylhydrazone via cyclization of the acetylamino thioacylhydrazone . These methods could potentially be adapted for the synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-trimethoxybenzamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which can interact with biological targets. The presence of substituents such as methyl and methoxy groups can significantly influence the molecule's electronic properties and, consequently, its biological activity. The specific arrangement and types of substituents on the quinoline core can be crucial for the compound's binding affinity and selectivity towards its targets .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups present in the molecule. The reactivity of these compounds can be exploited to create a diverse array of analogs with potentially different biological activities. For example, the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones involves strategies such as starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or through N-protected intermediates . These reactions are important for the structural modification and optimization of quinoline-based drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can affect the compound's lipophilicity, which is an important factor for its pharmacokinetic profile. The presence of multiple methoxy groups, as seen in the compound of interest, could increase its solubility in organic solvents and possibly affect its ability to cross biological membranes .

科学的研究の応用

Radiolabeled Benzamide Analogues for Sigma-2 Receptor Probing

Research has developed radiolabeled benzamide analogues, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, to probe sigma-2 (σ2) receptors, which are upregulated in proliferating tumor cells. These analogues demonstrate high affinity for σ2 receptors, making them useful for studying receptor distribution and function in vitro (Xu et al., 2005).

Metabolite Identification and Transporter-Mediated Excretion

The study on YM758, a novel If channel inhibitor, identified its metabolites in human urine, plasma, and feces, shedding light on the renal and hepatic excretion processes. This work contributes to understanding the pharmacokinetics of compounds with structural similarities (Umehara et al., 2009).

Synthetic Route Development for If Channel Inhibitors

A practical and scalable synthetic route for YM758 monophosphate, another If channel inhibitor, was developed, highlighting the compound's potential for treating stable angina and atrial fibrillation. This synthesis route could be adapted for related benzamide derivatives (Yoshida et al., 2014).

PET Imaging of Tumor Proliferation

The first human study of 18F-ISO-1, a cellular proliferative marker, for PET imaging of tumor proliferation in malignant neoplasms, demonstrates the compound's safety and dosimetry, correlating tumor uptake with proliferation indices. This research opens avenues for non-invasive assessment of tumor growth dynamics (Dehdashti et al., 2013).

Rh(III)-Catalyzed C-H Olefination

The Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, leading to tetrahydroisoquinolinone products, provides a method for functionalizing benzamide derivatives, potentially useful in the synthesis of pharmacologically active molecules (Rakshit et al., 2011).

特性

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-13-8-16-10-15(23(27)25-18(16)9-14(13)2)6-7-24-22(26)17-11-19(28-3)21(30-5)20(12-17)29-4/h8-12H,6-7H2,1-5H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJWRDKEMASGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)

![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3000237.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)